molecular formula C16H19BrS B2435771 2-Bromo-5-(4-hexylphenyl)thiophene CAS No. 934368-79-3

2-Bromo-5-(4-hexylphenyl)thiophene

Cat. No.: B2435771
CAS No.: 934368-79-3
M. Wt: 323.29
InChI Key: NTSRFGPNESRZQO-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-hexylphenyl)thiophene is an organic compound with the molecular formula C16H19BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-hexylphenyl)thiophene typically involves the bromination of 5-(4-hexylphenyl)thiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-hexylphenyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the aromaticity of the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Coupling: Formation of biaryl compounds or extended conjugated systems.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes or other reduced derivatives.

Scientific Research Applications

2-Bromo-5-(4-hexylphenyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-hexylphenyl)thiophene depends on its specific application. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated system. In biological systems, its interactions with molecular targets such as enzymes or receptors can modulate biological pathways, although specific mechanisms are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-phenylthiophene
  • 2-Bromo-5-(4-methylphenyl)thiophene
  • 2-Bromo-5-(4-ethylphenyl)thiophene

Uniqueness

2-Bromo-5-(4-hexylphenyl)thiophene is unique due to its hexylphenyl substituent, which enhances its solubility and processability in organic solvents. This property makes it particularly valuable in the synthesis of organic electronic materials, where solubility and film-forming ability are crucial.

Properties

IUPAC Name

2-bromo-5-(4-hexylphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrS/c1-2-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(17)18-15/h7-12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSRFGPNESRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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